molecular formula C13H11BrN2O2 B15303488 Benzyl (6-bromopyridin-3-yl)carbamate

Benzyl (6-bromopyridin-3-yl)carbamate

Cat. No.: B15303488
M. Wt: 307.14 g/mol
InChI Key: JWDPWESVZBCECT-UHFFFAOYSA-N
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Description

BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE is an organic compound with the molecular formula C13H11BrN2O2. It consists of a benzyl group, a bromopyridine ring, and a carbamate group. This compound is primarily used as a synthetic intermediate in the preparation of various pyridine derivatives and has applications in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE can be synthesized by reacting 6-bromo-3-pyridyl isocyanate with benzyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product can be purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is often used as an intermediate in the production of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE has several scientific research applications:

    Chemistry: Used as a synthetic intermediate for the preparation of pyridine derivatives.

    Biology: Acts as a molecular probe for imaging cancer cells and other biological targets.

    Industry: Used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets. The compound’s bromopyridine ring can interact with enzymes or receptors, leading to changes in their activity. The carbamate group may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    BENZYL N-(5-BROMOPYRIDIN-3-YL)CARBAMATE: Similar structure but with the bromine atom at a different position on the pyridine ring.

    BENZYL N-(4-BROMOPYRIDIN-3-YL)CARBAMATE: Another isomer with the bromine atom at the fourth position on the pyridine ring.

Uniqueness

BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

benzyl N-(6-bromopyridin-3-yl)carbamate

InChI

InChI=1S/C13H11BrN2O2/c14-12-7-6-11(8-15-12)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

JWDPWESVZBCECT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2)Br

Origin of Product

United States

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